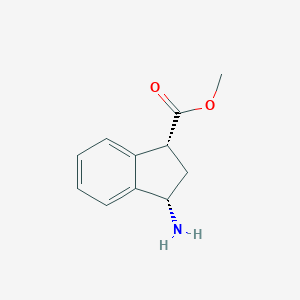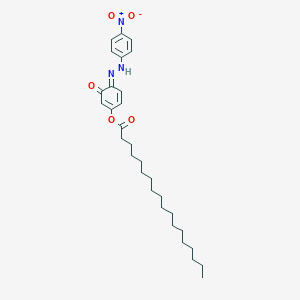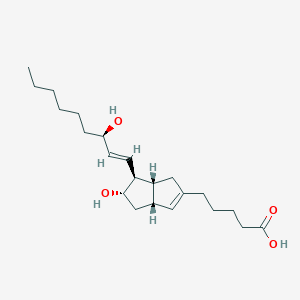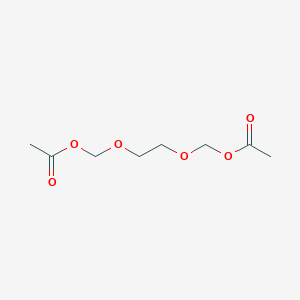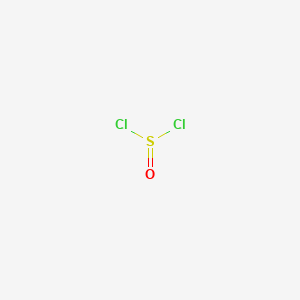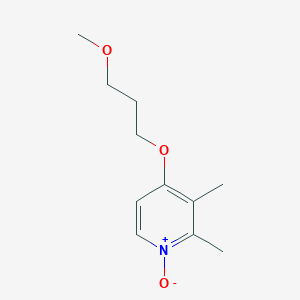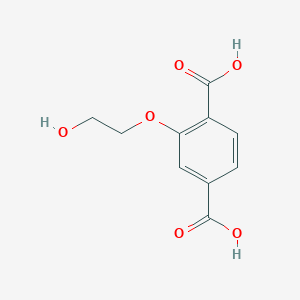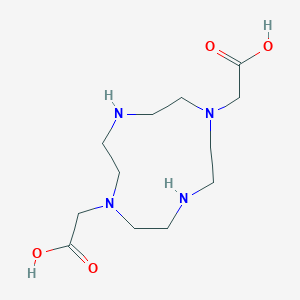
2-クロロ-3-メトキシアニリン
概要
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using various spectroscopic methods, including 1H NMR, IR, and MS. For example, the structure of 3-Methoxy-5-chloro-2,6-dinitropyridine was identified through IR, 1H NMR, MS, and elemental analysis, indicating the accuracy of the synthetic approach (W. Jianlong, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-3-methoxyaniline derivatives include electropolymerization, oxidation, and coupling reactions, which demonstrate the compound's versatility in chemical synthesis. For example, electropolymerization of 2-methoxyaniline yields redox-type polymers at low monomer concentrations, showing the impact of concentration on product properties (F. Viva, E. M. Andrade, M. I. Florit, F. Molina, 2002).
科学的研究の応用
化学合成
2-クロロ-3-メトキシアニリンは、多くの場合、化学合成の出発物質として使用されます . その独特の構造により、さまざまな反応に参加することができ、合成化学の分野では汎用性の高い化合物となっています .
高分子研究
2-クロロ-3-メトキシアニリンは、置換ポリアニリンの合成に使用できます . これらのポリマーは、合成の容易さ、低コスト、かなりの電気伝導率、豊富な化学、および強化された生体適合性により、大きな注目を集めています .
エレクトロクロミックディスプレイデバイス
2-クロロ-3-メトキシアニリンの誘導体であるポリ(2-メトキシアニリン)は、エレクトロクロミックディスプレイデバイスでの用途について研究されてきました . これらのデバイスは、電荷が加えられると色や不透明度が変化し、スマートウィンドウや電子ペーパーなど、さまざまなテクノロジーに役立ちます .
太陽電池
2-クロロ-3-メトキシアニリンから合成できる置換ポリアニリンは、太陽電池での潜在的な用途について調査されてきました . 高伝導率と光吸収など、これらの独自の特性により、この用途にとって有望な材料となっています .
スーパーキャパシタ
2-クロロ-3-メトキシアニリンの誘導体は、スーパーキャパシタの製造に使用されてきました . これらのデバイスは、導電性ポリマー内のイオンの移動によってエネルギーを蓄え、高い電力密度と長いサイクル寿命を実現します
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVZYDSURGWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626318 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113206-03-4 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
